molecular formula C21H15NOS B10876186 (2E)-2-[phenyl(phenylamino)methylidene]-1-benzothiophen-3(2H)-one

(2E)-2-[phenyl(phenylamino)methylidene]-1-benzothiophen-3(2H)-one

Cat. No.: B10876186
M. Wt: 329.4 g/mol
InChI Key: ARXIXCWMABSHJN-UHFFFAOYSA-N
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Description

2-[Anilino(phenyl)methylene]-1-benzothiophen-3(2H)-one is an organic compound with the molecular formula C21H15NOS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

The synthesis of 2-[Anilino(phenyl)methylene]-1-benzothiophen-3(2H)-one typically involves the condensation of aniline with benzothiophene-3-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to optimize the reaction conditions and scale up the production.

Chemical Reactions Analysis

2-[Anilino(phenyl)methylene]-1-benzothiophen-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[Anilino(phenyl)methylene]-1-benzothiophen-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[Anilino(phenyl)methylene]-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[Anilino(phenyl)methylene]-1-benzothiophen-3(2H)-one can be compared with other similar compounds, such as:

    Benzothiophene derivatives: These compounds share the benzothiophene core structure and may have similar chemical properties and applications.

    Aniline derivatives: Compounds containing the aniline moiety may exhibit similar reactivity and biological activity.

    Phenylmethylene derivatives: These compounds have a phenylmethylene group and may undergo similar chemical reactions.

The uniqueness of 2-[Anilino(phenyl)methylene]-1-benzothiophen-3(2H)-one lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C21H15NOS

Molecular Weight

329.4 g/mol

IUPAC Name

2-(C,N-diphenylcarbonimidoyl)-1-benzothiophen-3-ol

InChI

InChI=1S/C21H15NOS/c23-20-17-13-7-8-14-18(17)24-21(20)19(15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14,23H

InChI Key

ARXIXCWMABSHJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=C(C4=CC=CC=C4S3)O

Origin of Product

United States

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